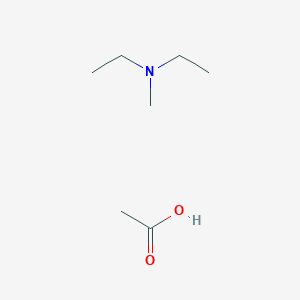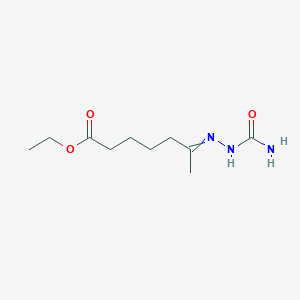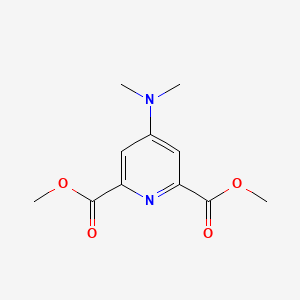
acetic acid;N-ethyl-N-methylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;N-ethyl-N-methylethanamine is a compound that combines the properties of acetic acid and N-ethyl-N-methylethanamine. Acetic acid, systematically named ethanoic acid, is a colorless liquid organic compound with a pungent smell and a chemical formula of CH₃COOH . . This compound is of interest due to its unique combination of acidic and basic properties, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N-ethyl-N-methylethanamine can be achieved through several methods:
Direct Alkylation: N-ethyl-N-methylethanamine can be synthesized by the alkylation of ethylamine with methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of acetic acid primarily involves the carbonylation of methanol via the Monsanto process, which uses a rhodium catalyst and iodine promoter . N-ethyl-N-methylethanamine can be produced by the reaction of ethylamine with formaldehyde and hydrogen in the presence of a catalyst .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetic acid can undergo oxidation to form carbon dioxide and water.
Reduction: N-ethyl-N-methylethanamine can be reduced to ethylamine and methanol.
Substitution: Both acetic acid and N-ethyl-N-methylethanamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) for reduction reactions.
Acylating Agents: Acetic anhydride or acetyl chloride for acylation reactions.
Major Products Formed
Scientific Research Applications
Acetic acid;N-ethyl-N-methylethanamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving amines and acids.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of solvents, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;N-ethyl-N-methylethanamine involves its ability to act as both an acid and a base. The acetic acid component can donate a proton (H⁺), while the N-ethyl-N-methylethanamine component can accept a proton, making it a versatile compound in various chemical reactions . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with similar basic properties.
N-ethylethanamine: A secondary amine with similar structure but different alkyl groups.
Ethyl acetate: An ester formed from ethanol and acetic acid, with similar acidic properties.
Uniqueness
Acetic acid;N-ethyl-N-methylethanamine is unique due to its combination of acidic and basic properties, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it valuable in both research and industrial applications .
Properties
CAS No. |
89803-36-1 |
|---|---|
Molecular Formula |
C7H17NO2 |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
acetic acid;N-ethyl-N-methylethanamine |
InChI |
InChI=1S/C5H13N.C2H4O2/c1-4-6(3)5-2;1-2(3)4/h4-5H2,1-3H3;1H3,(H,3,4) |
InChI Key |
JCJGVEIHVMUYGF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14378242.png)


![1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14378256.png)

![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)
![8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14378270.png)
![Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14378276.png)

![1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one](/img/structure/B14378299.png)


silane](/img/structure/B14378303.png)

